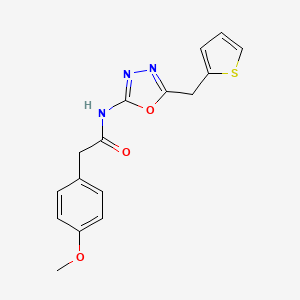
2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Antagonistic Properties on Adenosine Receptors
A study on the structure-activity relationships of thiazole and thiadiazole derivatives, closely related to the specified compound, revealed their potential as selective antagonists for human adenosine A3 receptors. The research indicated that specific substitutions, such as a methoxy group in the phenyl ring and N-acetyl or propionyl substitutions, significantly enhance binding affinity and selectivity for these receptors. This finding suggests potential applications in developing therapeutic agents targeting adenosine receptors, which play crucial roles in cardiovascular, immune, and neurologic functions (Jung et al., 2004).
Antimicrobial and Hemolytic Activity
Another research focus has been the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds. A study synthesized and evaluated the antimicrobial efficacy of a series of these compounds, showing variable but significant activity against selected microbial species. This research underscores the potential of oxadiazole derivatives as foundational structures for developing new antimicrobial agents, with some compounds demonstrating low toxicity and high activity against a range of pathogens (Gul et al., 2017).
Pharmacological Evaluation for Antioxidant and Anti-inflammatory Properties
The pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been evaluated, focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation highlights the multifaceted applications of these compounds in pharmacology, suggesting their utility in developing treatments for inflammation, pain, oxidative stress, and possibly cancer (Faheem, 2018).
Inhibition of Fatty Acid Synthesis
Research into chloroacetamide derivatives, including those with structural similarities to the queried compound, has explored their role in inhibiting fatty acid synthesis in certain algae. Such studies may offer insights into the mechanisms of action of these compounds and their potential applications in agricultural and environmental sciences, particularly in the development of herbicides (Weisshaar & Böger, 1989).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
将来の方向性
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.
I hope this helps! If you have any other questions, feel free to ask.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-6-4-11(5-7-12)9-14(20)17-16-19-18-15(22-16)10-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIAQXMDSTPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)
![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)
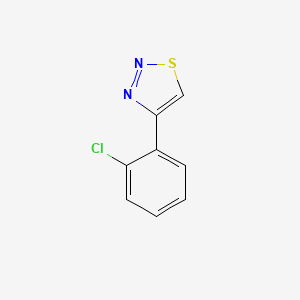
![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)
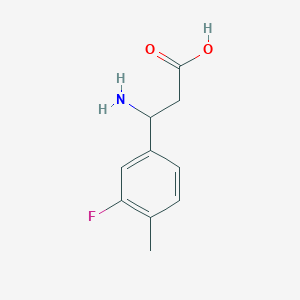
![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)
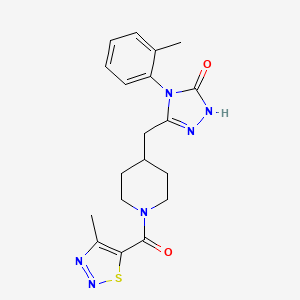
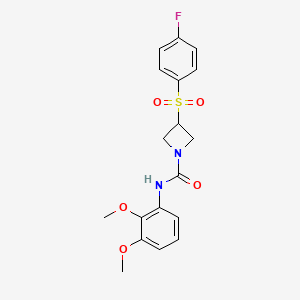
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)
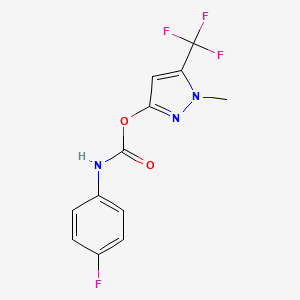
![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)
![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)